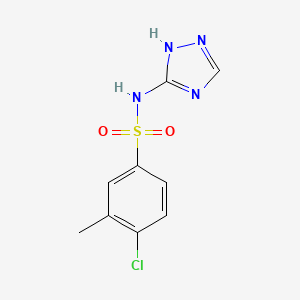

4-chloro-3-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-3-methyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4O2S/c1-6-4-7(2-3-8(6)10)17(15,16)14-9-11-5-12-13-9/h2-5H,1H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLQHWAKORGEMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=NN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Intermediate Formation and Cyclization

An alternative route involves a two-step process starting with the formation of a methyl N-cyanoiminodithiocarbonate intermediate. 4-Chloro-3-methylbenzenesulfonamide is treated with dimethyl N-cyanoiminodithiocarbonate in acetone under reflux, facilitated by anhydrous potassium carbonate. The intermediate undergoes cyclization with hydrazine hydrate in acetonitrile or ethanol, forming the 1,2,4-triazole ring (Scheme 2).

Optimized Parameters

Spectroscopic Confirmation

IR spectra exhibit NH stretching at 3300 cm⁻¹ and C≡N vibrations at 2160 cm⁻¹. ¹H-NMR analysis confirms the triazole NH proton as a broad singlet at δ 13.74 ppm, while the sulfonamide NH appears at δ 10.22–11.29 ppm. X-ray crystallography of analogous compounds reveals planar triazole rings and hydrogen-bonding networks with solvent molecules, ensuring structural fidelity.

Condensation of Aminoguanidines with Carbonyl Derivatives

Triazole Ring Formation via Cyclocondensation

A third method adapts triazine synthesis protocols for triazole formation. 4-Chloro-3-methylbenzenesulfonamide is converted to its aminoguanidine derivative by reaction with guanidine hydrochloride. Subsequent condensation with phenylglyoxal hydrate in glacial acetic acid under reflux (24–45 hours) induces cyclization, forming the triazole ring (Scheme 3).

Critical Parameters

Analytical Correlations

¹H-NMR spectra show the absence of aminoguanidine NH signals (δ 4–6 ppm), confirming cyclization. The triazole H-6 proton appears as a singlet at δ 9.0 ppm, while the sulfonamide group’s deprotonation is inferred from hydrogen-bonding patterns in X-ray structures.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

| Method | Average Yield | Reaction Time | Complexity |

|---|---|---|---|

| Mercaptoheterocycle Route | 65–90% | 12–24 hours | Moderate |

| Two-Step Cyclization | 70–85% | 19–34 hours | High |

| Aminoguanidine Condensation | 50–75% | 24–45 hours | Low |

The mercaptoheterocycle route offers the highest yields but requires stringent anhydrous conditions. The two-step method balances yield and scalability, while the aminoguanidine approach, though lower-yielding, uses readily available reagents.

Purity and Byproduct Management

-

Mercaptoheterocycle Route: Byproducts include unreacted potassium salts, removed via aqueous workup.

-

Two-Step Method: Hydrazine excess necessitates neutralization with HCl to precipitate pure product.

-

Aminoguanidine Method: Acetic acid evaporation and recrystallization from DMF/water yield high-purity compounds.

Structural and Spectroscopic Characterization

IR and NMR Fingerprints

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-3-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.

Coupling Reactions: The triazole moiety can participate in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used in the presence of a catalyst such as copper(I) iodide.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to sulfonic acids or amines .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 4-chloro-3-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide involves the formation of a sulfonamide linkage with a triazole ring. The compound's structure is characterized by the presence of a chloro group and a methyl group on the benzene ring, which may influence its biological activity.

Anticancer Activity

A notable application of this compound is in the field of oncology. Research has demonstrated that derivatives of benzenesulfonamides containing triazole moieties exhibit significant anticancer properties. For instance, a study reported that a series of novel 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)benzenesulfonamides showed remarkable activity against various human tumor cell lines with low micromolar GI50 levels ranging from 1.9 to 3.0 μM . This suggests that modifications to the triazole structure can enhance the anticancer potential of sulfonamide compounds.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Triazole-containing sulfonamides have demonstrated efficacy against a range of bacterial strains, indicating their potential as broad-spectrum antimicrobial agents. The mechanism often involves inhibition of bacterial enzymes or interference with cell wall synthesis.

Antimalarial Activity

Recent studies have focused on synthesizing new derivatives based on the triazole structure to develop antimalarial agents. A rational design approach led to the creation of several N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides which showed promising results in preliminary tests against malaria . These compounds were designed to target specific enzymes crucial for the survival of malaria parasites.

Therapeutic Potential

The therapeutic potential of this compound extends beyond cancer and infectious diseases. It has been suggested for use in treating sodium channel-mediated diseases such as epilepsy. The modulation of sodium channels by this compound could lead to novel treatments for seizure disorders .

Case Studies and Research Findings

Several case studies highlight the diverse applications of this compound:

Wirkmechanismus

The mechanism of action of 4-chloro-3-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria. The triazole moiety can enhance binding affinity and specificity towards certain molecular targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Key Trends and Insights

Electron-Withdrawing Groups Enhance Antimalarial Activity : Trifluoromethyl (CF₃) at the triazole position (e.g., Compound 13) improves PfDHPS binding affinity compared to chloro/methyl substituents, as shown in docking studies .

Heterocycle Substitution Dictates Target Specificity :

- 1,2,4-Triazole derivatives primarily target PfDHPS .

- Oxazole-containing analogues (e.g., ) shift activity toward antimicrobial targets, likely due to altered solubility and hydrogen-bonding capacity .

Synthesis Yields : Most 1,2,4-triazol-3-yl benzenesulfonamides are synthesized in moderate yields (50–62%), with trifluoromethyl derivatives slightly lower (52–53%) due to steric challenges .

Toxicity Profiles : Compounds like those in exhibit rodenticidal activity but cause significant hepatic and renal damage, highlighting the need for selective targeting in therapeutic applications .

Molecular Docking and SAR

- PfDHPS Inhibition : Docking simulations reveal that substituents on both the benzene and triazole rings influence binding. The target compound’s 4-Cl and 3-CH₃ groups provide optimal van der Waals interactions with hydrophobic PfDHPS pockets, while CF₃ derivatives (e.g., Compound 17) enhance binding through dipole interactions .

- Antimicrobial vs. Antimalarial Activity : Oxazole-containing sulfonamides () lack the triazole’s hydrogen-bonding capacity, reducing antimalarial efficacy but improving solubility for antimicrobial use .

Biologische Aktivität

4-Chloro-3-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides and triazole derivatives. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₈ClN₃O₂S

- Molecular Weight : 247.69 g/mol

The presence of the triazole ring and the sulfonamide group contributes to its biological activity.

Antibacterial Activity

Research indicates that compounds containing triazole moieties exhibit significant antibacterial properties. A study highlighted that derivatives of 1,2,4-triazoles demonstrated potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.25 to 32 µg/mL .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | S. aureus | TBD | |

| Clinafloxacin derivative | MRSA | 0.25 | |

| Other triazole derivatives | E. coli | 5 |

The antibacterial mechanism of triazole derivatives often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis. The sulfonamide group can inhibit the enzyme dihydropteroate synthase in bacteria, which is crucial for folate synthesis—an essential process for bacterial growth and replication.

Anticancer Activity

In addition to antibacterial properties, some studies have indicated that triazole derivatives may possess anticancer activity. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in vitro. The efficacy was evaluated using various cancer cell lines with IC₅₀ values indicating significant cytotoxic effects .

Table 2: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Triazole derivative | MCF-7 | 15.63 | |

| Another triazole derivative | HeLa | TBD |

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

- Case Study on MRSA : A derivative exhibiting an MIC value of 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) was reported to be more effective than traditional antibiotics like chloramphenicol .

- Antitumor Activity : A study on a related compound showed significant inhibition of tumor growth in xenograft models, suggesting potential for further development as an anticancer agent .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-chloro-3-methyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide?

The compound is synthesized via condensation reactions between triazole precursors and sulfonamide derivatives. A typical approach involves refluxing 3-amino-1H-1,2,4-triazole with a substituted benzenesulfonyl chloride in ethanol under acidic conditions (e.g., glacial acetic acid) to facilitate nucleophilic substitution. Key steps include:

Q. Example Table: Reaction Optimization Parameters

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Reflux Time | 4–6 hours | Prolonged time improves completion |

| Solvent | Absolute ethanol | Polar aprotic solvents reduce side reactions |

| Acid Catalyst | Glacial acetic acid | Enhances electrophilicity of carbonyl |

Q. How is the structural characterization of this compound validated in academic research?

Structural confirmation relies on a combination of analytical techniques:

- Spectroscopic methods :

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.3 ppm) and aromatic/heterocyclic signals.

- IR spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and triazole C-N stretches (~1600 cm⁻¹) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺).

- Elemental analysis : Validates C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound in rodent models, and what endpoints are critical?

Toxicity and efficacy studies in rodents involve:

- Dose-response assays : LD₅₀ determination via probit analysis (e.g., 160.6–391.7 mg/kg observed in related triazole derivatives) .

- Biochemical markers : Serum ALT, AST, urea, and creatinine levels to assess hepatorenal toxicity. For example, ALT levels in treated rats may increase by 200–300% compared to controls .

- Histopathology : Liver and kidney tissue sections analyzed for necrosis, vacuolar degeneration, and glomerular atrophy .

Q. Example Table: Toxicity Profile of Analogous Compounds

| Compound | LD₅₀ (mg/kg) | ALT Increase (%) | Histopathological Findings |

|---|---|---|---|

| Triazole Derivative 1 | 391.7 | 250% | Hepatic congestion |

| Triazole Derivative 3 | 160.6 | 300% | Renal tubular necrosis |

Q. How can contradictions in toxicity data between structurally similar compounds be resolved?

Discrepancies (e.g., varying LD₅₀ values) may arise from:

- Substituent effects : Electron-withdrawing groups (e.g., -Cl) enhance metabolic stability, altering toxicity profiles.

- Experimental design : Differences in administration routes (oral vs. intraperitoneal) or animal strains.

- Statistical validation : Use of ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance (p < 0.05) .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies targeting kinase inhibition?

For kinase targets (e.g., CDK/Aurora kinases):

- Functional group modulation : Introduce electron-deficient substituents (e.g., -CF₃) to enhance binding to ATP pockets .

- Stereochemical considerations : Chiral centers (e.g., ethyl substituents) evaluated via SFC to isolate enantiomers with >98% purity .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to kinase domains .

Q. How can stereochemical purity be ensured during synthesis, and what analytical methods are prioritized?

- Chiral resolution : Use of supercritical fluid chromatography (SFC) with cellulose-based columns (e.g., Chiralpak AD-H) .

- Enantiomeric excess (ee) validation : Compare retention times (e.g., 1.41 vs. 2.45 min for enantiomers I and II) .

- Circular dichroism (CD) : Confirms absolute configuration of isolated stereoisomers.

Q. What computational methods are used to predict biological activity and optimize synthesis pathways?

- NMR chemical shift prediction : Tools like ACD/Labs or Gaussian DFT calculations validate experimental ¹H/¹³C assignments .

- Retrosynthetic analysis : AI platforms (e.g., Chematica) propose efficient routes using available synthons .

- ADMET profiling : SwissADME predicts pharmacokinetic properties (e.g., LogP ~3.6, indicating moderate lipophilicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.